![molecular formula C22H18FN5O2 B2573202 8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922472-46-6](/img/structure/B2573202.png)
8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H18FN5O2 and its molecular weight is 403.417. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- This compound is part of a series of derivatives synthesized for pharmacological evaluation. One study focused on N-8-arylpiperazinylpropyl derivatives, highlighting their potential as potent 5-HT(1A) receptor ligands. Preliminary studies suggested possible anxiolytic and antidepressant activities (Zagórska et al., 2009).
Antidepressant Potential
- Additional research evaluated fluorinated arylpiperazinylalkyl derivatives, identifying potent serotonin receptor ligands with weak inhibitory potencies for certain enzymes. Selected compounds exhibited promising antidepressant effects in preclinical studies (Zagórska et al., 2016).
Structure-Activity Relationships
- A study on novel arylpiperazinylalkyl purine derivatives showed a range of activities on serotoninergic and dopaminergic receptors. Docking studies suggested that substituents at specific positions on the imidazo[2,1-f]purine system are crucial for receptor affinity and selectivity (Zagórska et al., 2015).
Mesoionic Analogs and Properties
- Research on mesoionic imidazo[1,2-c]-pyrimidine derivatives, analogs of purine-2,8-dione, explored their synthesis and properties. The study aimed to understand their tautomeric forms and reaction behaviors (Coburn & Taylor, 1982).
Receptor Affinity and Enzyme Activity
- Synthesis of octahydro- and dihydro-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines led to insights into structure-activity relationships affecting receptor and enzyme activity. These findings were deemed important for developing hybrid ligands (Zagórska et al., 2016).
Dual-Targeted Ligands
- Research on N9-benzyl-substituted imidazo-, pyrimido-, and diazepino[2,1-f]purinediones as dual-target-directed ligands revealed their potential in targeting adenosine receptors and monoamine oxidase B. This work contributes to understanding of drug development for neurodegenerative diseases (Załuski et al., 2019).
Synthesis Techniques
- Studies have also focused on the synthesis of related compounds, like 4-alkyl- or 4-phenyl-7-methyl-imidazo derivatives, indicating the chemical versatility and potential for various applications (Simo et al., 1998).
Luminescence Sensing
- Imidazole dicarboxylate-based lanthanide-organic frameworks demonstrated potential as fluorescence sensors for benzaldehyde-based derivatives. This showcases an application in chemical sensing (Shi et al., 2015).
Kinase Inhibition
- Discovery of imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase illustrates another potential application in the field of enzyme inhibition and therapeutic development (Snow et al., 2002).
Propiedades
IUPAC Name |
6-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c1-12-4-9-16(13(2)10-12)28-17(14-5-7-15(23)8-6-14)11-27-18-19(24-21(27)28)26(3)22(30)25-20(18)29/h4-11H,1-3H3,(H,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZGSKHUBDKWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

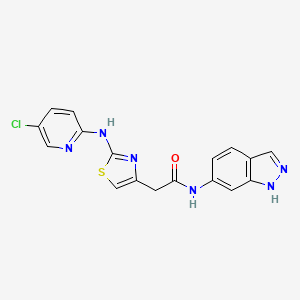
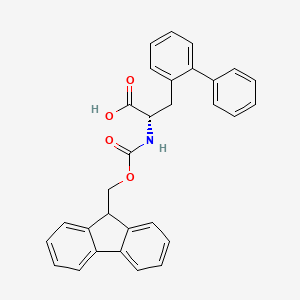

![(1H-indol-2-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2573122.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2573123.png)


![1-[(4-Methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573130.png)
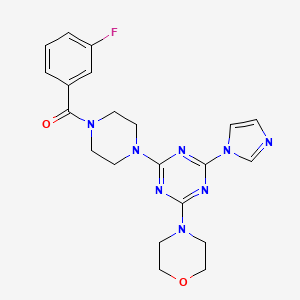
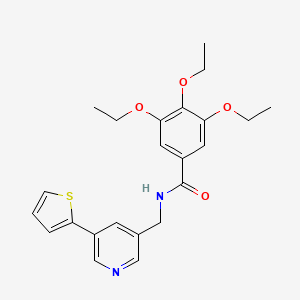

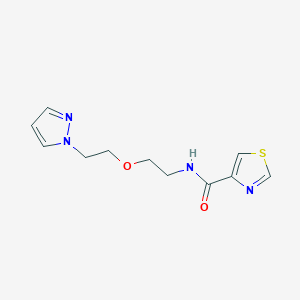
![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)